![molecular formula C18H21N3O4S B5024425 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)
4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as E-64, and it is a protease inhibitor that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
E-64 works by binding to the active site of proteases, preventing them from functioning properly. Specifically, E-64 binds to the thiol group of the active site cysteine residue, forming a covalent bond that blocks the protease from carrying out its normal function. This mechanism of action has been shown to be effective in inhibiting a range of proteases, including cathepsins B, H, and L, which are involved in a range of diseases.
Biochemical and Physiological Effects:
E-64 has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibition properties, E-64 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and other factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of E-64 for lab experiments is its specificity for cysteine proteases. This makes it a useful tool for studying the role of these enzymes in a range of diseases. However, E-64 does have some limitations. For example, it has been shown to have some toxicity in certain cell types, which can limit its use in some experiments. Additionally, E-64 can also inhibit other enzymes, such as papain and cathepsin G, which can complicate its use in some experiments.
Orientations Futures
There are several future directions for research on E-64. One area of interest is in the development of more specific protease inhibitors that can target specific cysteine proteases involved in specific diseases. Another area of interest is in the development of E-64 analogs that can overcome some of the limitations of the compound, such as its toxicity in certain cell types. Additionally, there is interest in studying the role of E-64 and other protease inhibitors in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
E-64 is synthesized through a multi-step process involving the reaction of several different chemical compounds. The first step involves the reaction of N-ethylglycine with 4-nitrobenzoyl chloride to form N-ethyl-4-nitrobenzoylglycine. This compound is then reacted with thionyl chloride to form N-ethyl-4-nitrobenzoylglycine chloride. The next step involves the reaction of this compound with 4-methylbenzenesulfonamide to form N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine chloride. Finally, E-64 is synthesized by reacting N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine chloride with 4-aminobenzamide.
Applications De Recherche Scientifique
E-64 has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of protease inhibition. Proteases are enzymes that are involved in a range of biological processes, including protein degradation, cell signaling, and immune response. E-64 has been shown to inhibit a range of proteases, including cysteine proteases, which play a key role in many diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[[2-[ethyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-21(26(24,25)16-10-4-13(2)5-11-16)12-17(22)20-15-8-6-14(7-9-15)18(19)23/h4-11H,3,12H2,1-2H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQMDALPLNJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)
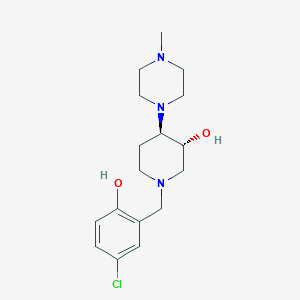

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
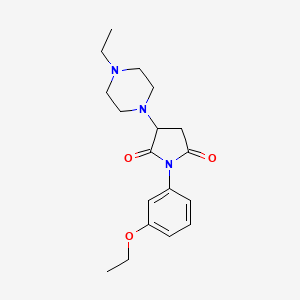
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
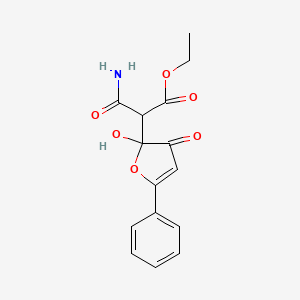
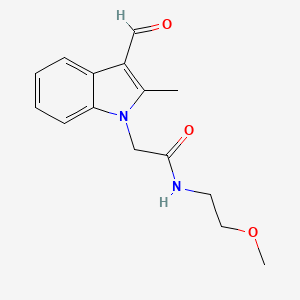

![1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
![N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5024409.png)
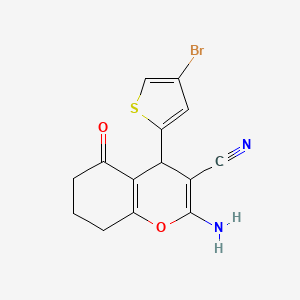
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5024427.png)